molecular formula C13H15BrN2O4 B2956439 Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate CAS No. 477846-84-7

Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B2956439
CAS No.: 477846-84-7
M. Wt: 343.177
InChI Key: MRUQZPZATPPGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate is a piperidine derivative featuring a 2-bromo-4-nitrophenyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring. The bromo and nitro groups on the aromatic ring introduce electron-withdrawing effects, which can influence the compound’s reactivity, solubility, and binding affinity .

For example, ethyl isonipecotate (ethyl piperidine-4-carboxylate) has been reacted with halogenated aryl or alkyl halides to form similar derivatives, as seen in the synthesis of umeclidinium bromide precursors .

Properties

IUPAC Name

methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c1-20-13(17)9-4-6-15(7-5-9)12-3-2-10(16(18)19)8-11(12)14/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUQZPZATPPGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Tin(II) chloride or hydrogenation catalysts.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro and bromine groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 1-Benzylpiperidine-4-carboxylate (CAS 10315-06-7)

  • Structure : Substituted with a benzyl group (C₆H₅CH₂) at the piperidine nitrogen.
  • Molecular Formula: C₁₄H₁₇NO₂.
  • Applications: Used as an intermediate in synthesizing pharmaceuticals, such as carfentanil analogs, where aromatic substituents modulate opioid receptor binding .

Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (CAS 291292-03-0)

  • Structure : Features a sulfonyl linker and a 4-chloro-3-nitrophenyl group.
  • Molecular Formula : C₁₄H₁₇ClN₂O₆S.
  • Key Differences: The sulfonyl group enhances polarity and may improve solubility in polar solvents.

Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate)

  • Structure : Contains a phenylethyl group and a propanamido substituent.
  • Key Differences :
    • The phenylethyl group enhances binding to μ-opioid receptors, making carfentanil a potent analgesic (10,000× more potent than morphine).
    • Unlike the target compound, carfentanil lacks electron-withdrawing groups, emphasizing the role of substituents in pharmacological activity .

Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate

  • Structure : Substituted with a 2-chloroethyl group.
  • Key Differences :
    • The chloroethyl group is a reactive alkylating agent, enabling participation in cyclization reactions (e.g., forming azabicyclo structures in umeclidinium bromide synthesis).
    • Applications: Highlights the utility of halogenated piperidines in constructing complex heterocycles .

Methyl 1-(2,2-Difluoroethyl)piperidine-4-carboxylate (CAS 1245824-01-4)

  • Structure : Features a difluoroethyl group.
  • Molecular Formula: C₉H₁₅F₂NO₂.
  • The absence of aromatic substituents reduces π-π stacking interactions compared to the target compound .

Structural and Functional Analysis Table

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate 2-bromo-4-nitrophenyl, methyl ester C₁₃H₁₅BrN₂O₄ 357.18 (calc.) Potential intermediate for electron-deficient pharmacophores
Methyl 1-benzylpiperidine-4-carboxylate Benzyl C₁₄H₁₇NO₂ 231.29 Opioid analog synthesis
Carfentanil Phenylethyl, propanamido C₂₄H₃₀N₂O₃ 394.51 Potent μ-opioid agonist
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate Sulfonyl, chloro-nitro C₁₄H₁₇ClN₂O₆S 400.81 Enzyme inhibitor candidate
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate Difluoroethyl C₉H₁₅F₂NO₂ 207.22 Enhanced metabolic stability

Biological Activity

Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a piperidine ring with specific substitutions, exhibits various pharmacological effects, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure is defined by:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Substituents: A bromo group at the 2-position and a nitro group at the 4-position of the phenyl moiety, along with a carboxylate functional group.

These structural features are crucial for its biological activity, influencing interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom enhances binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to observed effects such as:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Microtubule Destabilization: Similar compounds have shown potential as microtubule-destabilizing agents, impacting cell division and proliferation in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:

  • Antibacterial Effects: The compound demonstrates activity against both Gram-positive and Gram-negative bacteria. For instance, similar piperidine derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been suggested that:

  • Induction of Apoptosis: Research indicates that related compounds can enhance caspase-3 activity, promoting apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
CompoundConcentration (μM)Effect on Caspase-3 Activity
Compound 7d101.33 times increase
Compound 7h101.57 times increase

Synthesis and Evaluation

A study synthesized this compound alongside other derivatives to evaluate their biological activities. The synthesis involved reducing the nitro group under specific conditions, yielding compounds that were subsequently tested for their efficacy against cancer cell lines.

Molecular Modeling Studies

Molecular modeling studies have provided insights into how structural modifications impact biological activity. Compounds with varying substitutions on the piperidine ring demonstrated different interaction profiles with target receptors, underscoring the importance of molecular design in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.